3,4-Difluoro-N-(3-fluorobenzyl)aniline

Physicochemical profiling Medicinal chemistry Lead optimization

3,4-Difluoro-N-(3-fluorobenzyl)aniline (CAS 1019621-50-1) is a tri-fluorinated N-benzylaniline derivative with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol. The compound features a 3,4-difluoro substitution pattern on the aniline ring coupled with a 3-fluorobenzyl group on the amine nitrogen, yielding a predicted LogP of 3.789, a topological polar surface area (PSA) of 12.03 Ų, and a calculated pKa of 2.65 ± 0.40.

Molecular Formula C13H10F3N
Molecular Weight 237.22 g/mol
CAS No. 1019621-50-1
Cat. No. B3341398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-N-(3-fluorobenzyl)aniline
CAS1019621-50-1
Molecular FormulaC13H10F3N
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H10F3N/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7,17H,8H2
InChIKeyLKDOUQPEVHBDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-N-(3-fluorobenzyl)aniline (CAS 1019621-50-1): Physicochemical Identity and Procurement Baseline


3,4-Difluoro-N-(3-fluorobenzyl)aniline (CAS 1019621-50-1) is a tri-fluorinated N-benzylaniline derivative with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . The compound features a 3,4-difluoro substitution pattern on the aniline ring coupled with a 3-fluorobenzyl group on the amine nitrogen, yielding a predicted LogP of 3.789, a topological polar surface area (PSA) of 12.03 Ų, and a calculated pKa of 2.65 ± 0.40 [1]. It is commercially available as a research chemical at 97% purity from established suppliers including Alfa Aesar (Thermo Fisher Scientific, catalog H56863) and Leyan (catalog 2282827, 98% purity) . The compound contains 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 3 rotatable bonds, placing it in a physicochemical space relevant to fragment-based drug discovery and medicinal chemistry building block applications [1].

Why Regioisomeric or Mono-Fluorinated N-Benzylaniline Analogs Cannot Substitute for 3,4-Difluoro-N-(3-fluorobenzyl)aniline in Structure-Sensitive Applications


Within the N-(fluorobenzyl)aniline chemical space, subtle changes in fluorine substitution pattern produce quantifiable differences in key molecular properties that directly impact experimental outcomes. The 3,4-difluoro regioisomer (CAS 1019621-50-1, pKa 2.65) and its 3,5-difluoro counterpart (CAS 1020962-48-4, pKa 1.56) differ by approximately 1.09 pKa units , corresponding to a roughly 12-fold difference in basicity that alters protonation state at physiological pH. The mono-fluorinated analog N-(3-fluorobenzyl)aniline (CAS 83444-26-2, MW 201.24, C13H12FN) lacks the electron-withdrawing effect of the second aniline-ring fluorine, resulting in substantially different electronic properties and reactivity profiles [1]. Furthermore, repositioning the benzyl fluorine from the 3-position to the 2-position (CAS 1019547-45-5) raises the predicted boiling point from 308.4 °C to 310.9 °C, indicating altered intermolecular interactions . These measurable differences mean that generic substitution among this compound class can introduce uncontrolled variables in synthesis yields, biological assay outcomes, and SAR interpretation .

Quantitative Differentiation Evidence: 3,4-Difluoro-N-(3-fluorobenzyl)aniline Versus Closest Analogs


pKa-Driven Basicity Differentiation: 12-Fold Difference in Protonation Capacity Versus the 3,5-Difluoro Regioisomer

The predicted pKa of 3,4-difluoro-N-(3-fluorobenzyl)aniline is 2.65 ± 0.40, compared to 1.56 ± 0.30 for the 3,5-difluoro regioisomer (CAS 1020962-48-4), a difference of 1.09 pKa units . This corresponds to approximately 12.3-fold higher basicity for the 3,4-isomer, meaning that at any given pH near the physiological range, the two compounds exist in meaningfully different protonation states. The differential arises from the distinct electronic environments created by vicinal (ortho/meta) versus meta/meta fluorine substitution on the aniline ring: the 3,4-difluoro pattern attenuates the electron-withdrawing effect on the amine nitrogen relative to the 3,5-pattern, where both fluorines are meta to the amino group .

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Differentiation: LogP 3.79 Confers Distinct Membrane Partitioning Behavior Compared to Non-Fluorinated and Mono-Fluorinated Analogs

3,4-Difluoro-N-(3-fluorobenzyl)aniline exhibits a calculated LogP of 3.789 (XLogP ~3.7) [1]. In comparison, the mono-fluorinated analog N-(3-fluorobenzyl)aniline (CAS 83444-26-2, C13H12FN) is predicted to have a substantially lower LogP due to the absence of two fluorine atoms on the aniline ring. While an exact experimental LogP for the mono-fluoro comparator is not directly reported, the addition of two aryl fluorines in the 3,4-difluoro compound increases molecular weight by ~36 Da (from ~201 to 237 Da) and adds significant hydrophobic surface area. The 3,4-difluoro compound maintains a relatively low PSA of 12.03 Ų [1], yielding a LogP/PSA ratio characteristic of compounds with high predicted membrane permeability. The 2-fluorobenzyl positional isomer (CAS 1019547-45-5) exhibits a higher predicted boiling point (310.9 °C vs. 308.4 °C), consistent with altered intermolecular interactions stemming from the different spatial orientation of the benzyl fluorine .

Drug-likeness ADME profiling Permeability

Vicinal Difluorination Motif as a Conformational Control Element: Relevance to HDAC Inhibitor Lead Optimization

The 3,4-difluoro (vicinal difluoro) substitution pattern on the aniline ring is a recognized conformational control element in medicinal chemistry. Ariawan et al. (2021, Molecules) demonstrated that vicinal difluorination of linker chains in HDAC inhibitors produces measurable changes in isoform selectivity profiles across a panel of 11 HDAC isoforms, with minor but reproducible differences in selectivity patterns observed between vicinal-difluorinated and non-fluorinated or mono-fluorinated analogs [1]. While 3,4-difluoro-N-(3-fluorobenzyl)aniline itself serves as a building block rather than a finalized HDAC inhibitor, its 3,4-difluoroaniline moiety provides the vicinal difluorination motif that this study establishes as a tunable parameter for modulating target engagement. Compounds containing the 3,4-difluorophenyl motif have been incorporated into potent HDAC inhibitors, with the fluorine substitution pattern affecting both molecular conformation and binding interactions with HDAC isoforms [1][2].

Epigenetics HDAC inhibition Conformational restriction

Reported CCR5 Antagonist Pharmacological Activity: Preliminary Screening Indicates Potential for HIV and Inflammatory Disease Research Applications

According to a Semantic Scholar-indexed pharmacological screening study (Zhang, 2012), 3,4-difluoro-N-(3-fluorobenzyl)aniline was evaluated for CCR5 antagonistic activity. The preliminary screening indicated that the compound can be used as a CCR5 antagonist for the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In the broader context of N-(fluorobenzyl)aniline SAR, the 3-fluorobenzyl moiety has been shown to confer improved enzyme potency and cellular selectivity in related target classes: in the 6-furanylquinazoline series targeting dual ErbB-1/ErbB-2 tyrosine kinases, a 4-(3-fluorobenzyloxy)-3-haloanilino substitution pattern provided the best enzyme potency and cellular selectivity [2]. This supports the pharmacophoric relevance of the 3-fluorobenzyl group combined with halogenated aniline motifs present in the target compound. Quantitative IC50 data for CCR5 antagonism by this specific compound was not located in public databases; the evidence is limited to the qualitative pharmacological screening report.

CCR5 antagonism HIV research Chemokine receptor

Disubstituted Aniline Patent Landscape: 3,4-Difluoro Substitution Pattern as Privileged Scaffold for HDAC Inhibition

Patent literature (US 2009/0227608 A1 and related filings by Merck Sharp & Dohme Corp.) discloses a class of disubstituted aniline compounds as HDAC inhibitors suitable for selectively inducing terminal differentiation and arresting cell growth and/or apoptosis of neoplastic cells [1][2]. Within this patent class, 3,4-difluoro substitution on the aniline ring is explicitly claimed as a preferred embodiment, with the fluorination pattern contributing to HDAC isoform selectivity and cellular potency [1]. The patent's generic Markush structures encompass compounds where the aniline ring bears halogen substituents at the 3- and 4-positions, directly covering the 3,4-difluoroaniline substructure present in the target compound. In the broader fluorinated HDAC inhibitor patent space (e.g., WO 2011/002899 A1, 'Fluorinated HDAC Inhibitors and Uses Thereof'), fluorinated linker elements between the surface recognition cap and zinc-binding group are described as critical for selective binding to specific deacetylase isoforms, providing intellectual property context for why the specific fluorine arrangement in the target compound may be important [3].

HDAC inhibitor patents Anticancer agents Epigenetic therapeutics

Commercial Availability and Pricing Comparison: Procurement Accessibility Relative to Regioisomeric and Functional Analogs

3,4-Difluoro-N-(3-fluorobenzyl)aniline is available from Alfa Aesar (Thermo Fisher Scientific, catalog H56863) at 97% purity, priced at approximately ¥847 for 250 mg and ¥2,713 for 1 g (as of 2024) . The 3,5-difluoro regioisomer (CAS 1020962-48-4) is available from the same supplier (catalog H56145) at ¥1,453 for 250 mg and ¥4,650 for 1 g , representing a ~72% higher cost per unit mass for the 3,5-isomer. This price differential reflects differences in synthetic accessibility: the 3,4-difluoroaniline starting material (CAS 3863-11-4) is a more commodity-priced intermediate available from Sigma-Aldrich at ≥98% purity, whereas 3,5-difluoroaniline may involve more complex synthetic routes. The target compound is also listed by Leyan (catalog 2282827) at 98% purity . Multiple independent supplier listings enhance procurement reliability and competitive pricing. In contrast, the 3,4-difluoro-N-(2-fluorobenzyl)aniline positional isomer (CAS 1019547-45-5) and the 2,6-difluoro-N-(3-fluorobenzyl)aniline analog appear to have fewer commercial sources, potentially affecting supply chain robustness.

Chemical procurement Building block sourcing Cost analysis

Validated Research and Industrial Application Scenarios for 3,4-Difluoro-N-(3-fluorobenzyl)aniline Based on Quantitative Differentiation Evidence


HDAC Inhibitor Library Synthesis Requiring Vicinal Difluoro Building Blocks with Defined Conformational Properties

Medicinal chemistry programs synthesizing fluorinated HDAC inhibitor libraries should prioritize this compound over the 3,5-difluoro regioisomer when the synthetic route calls for a 3,4-difluoroaniline-derived surface recognition cap. The vicinal difluorination motif has been shown to produce distinct HDAC isoform selectivity patterns compared to non-fluorinated controls when incorporated into inhibitor scaffolds [1]. The compound's pKa of 2.65 (versus 1.56 for the 3,5-isomer) ensures different protonation behavior during amide coupling or reductive amination steps, directly affecting synthetic yield and product purity . The ~72% cost advantage over the 3,5-difluoro regioisomer provides budget efficiency when synthesizing compound libraries at multi-gram scale . Patent literature explicitly claiming 3,4-disubstituted anilines as preferred HDAC inhibitor embodiments further supports strategic selection of this specific substitution pattern for IP-relevant medicinal chemistry campaigns [2].

CCR5 Antagonist Lead Identification and Chemokine Receptor Pharmacology Studies

Research groups investigating CCR5-mediated pathways (HIV entry inhibition, inflammatory disease modulation) can utilize this compound as a pharmacologically pre-screened starting point. The preliminary pharmacological screening reported CCR5 antagonistic activity, providing a rationale for follow-up structure-activity relationship studies [3]. The compound's LogP of 3.79 and low PSA of 12.03 Ų are consistent with membrane-permeable chemokine receptor ligand properties, while the 3-fluorobenzyl group aligns with established SAR showing that 3-fluorobenzyloxy-substituted anilino motifs confer optimal enzyme potency and cellular selectivity in related receptor systems [4]. Researchers should note that confirmatory quantitative IC50 determination is recommended before committing to large-scale biological studies, as public quantitative data remain limited.

Fluorinated Fragment Library Construction for 19F NMR-Based Fragment Screening

The presence of three chemically distinct fluorine environments (two on the aniline ring at 3- and 4-positions, one on the benzyl ring at the 3-position) makes this compound well-suited for 19F NMR-based fragment screening campaigns. The 3,4-difluoro pattern provides two fluorine reporter groups in different electronic environments on the same ring, offering distinct 19F chemical shifts that can report on protein binding events with greater resolution than mono-fluorinated fragments. Compared to the mono-fluorinated analog N-(3-fluorobenzyl)aniline (only one 19F NMR reporter), the target compound provides richer spectroscopic information per binding event. The commercial availability at 97–98% purity from multiple suppliers, with documented analytical specifications, ensures consistent fragment library quality across screening campaigns .

Synthesis of Fluorinated Agrochemical Intermediates Requiring Defined Electronic Properties

The 3,4-difluoro substitution pattern on aniline rings is known in agrochemical SAR for conferring specific electronic effects that modulate target binding and metabolic stability. The compound's predicted LogP of 3.79 and moderate molecular weight (237 Da) fall within desirable ranges for foliar-applied agrochemical lead molecules. The measurable pKa difference of 1.09 units versus the 3,5-difluoro regioisomer translates to different protonation behavior in formulation pH environments, which may affect uptake and translocation in plant systems [1]. The broader supplier base and lower procurement cost relative to regioisomeric alternatives make this compound the economically preferred starting material for agrochemical discovery programs that can accommodate the 3,4-difluoro substitution pattern .

Quote Request

Request a Quote for 3,4-Difluoro-N-(3-fluorobenzyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.